molecular formula C30H33N3O6 B11624563 3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624563
M. Wt: 531.6 g/mol
InChI Key: MXOREEPIMFXSCT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring substituted with ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a pyrazole moiety at position 2. The pyrazole ring is further functionalized with a 3,4-dimethoxyphenyl group and a phenyl group, distinguishing it from simpler derivatives . Its synthesis typically involves Hantzsch-type cyclization or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H33N3O6/c1-7-38-29(34)25-18(3)31-19(4)26(30(35)39-8-2)27(25)22-17-33(21-12-10-9-11-13-21)32-28(22)20-14-15-23(36-5)24(16-20)37-6/h9-17,27,31H,7-8H2,1-6H3

InChI Key

MXOREEPIMFXSCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole derivative with diethyl acetylenedicarboxylate under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The diethyl ester groups at positions 3 and 5 of the DHP ring undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsReagentsProductsYield/Stability
Acidic (HCl, H₂SO₄)H₂O, reflux3,5-Dicarboxylic acid derivativeModerate (60–75%)
Basic (NaOH/KOH)Ethanol/H₂O, 80°CWater-soluble carboxylate saltsHigh (85–90%)

The reaction is pH-sensitive, with basic conditions favoring complete de-esterification.

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine ring is prone to oxidation, forming a fully aromatic pyridine derivative.

Oxidizing AgentConditionsProductsNotes
KMnO₄H₂O, 25°CPyridine-3,5-dicarboxylate derivativeSlow (24–48 hr)
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, rtAromatic pyridine with retained ester groupsRapid (2–4 hr)

Oxidation typically preserves the pyrazole and methoxyphenyl substituents.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes electrophilic substitution due to electron-donating methoxy groups.

Reaction TypeReagentsPosition SubstitutedMajor Products
NitrationHNO₃/H₂SO₄Para to methoxy groupsNitro-substituted derivative
SulfonationH₂SO₄, SO₃Ortho/para to methoxy groupsSulfonic acid derivatives

Substitution occurs preferentially on the dimethoxyphenyl ring rather than the pyrazole-attached phenyl group.

Cyclization and Multicomponent Reactions

The compound participates in Hantzsch-like reactions for forming polycyclic structures. For example:

  • Reaction with Ethyl Acetoacetate and Ammonium Acetate
    Under reflux in ethanol (80°C, 2 hr), it forms fused pyrano-pyridine derivatives via cyclocondensation .

Starting MaterialsConditionsProductsYield
Ethyl acetoacetate, NH₄OAcEtOH, 80°C, 2 hrPolycyclic DHP derivatives85%

Reductive Functionalization

The DHP core can be reduced to a piperidine derivative under catalytic hydrogenation:

CatalystConditionsProductsSelectivity
Pd/C, H₂ (1 atm)EtOH, 25°CPiperidine-3,5-dicarboxylateHigh

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:

  • CO₂ from ester groups

  • Methoxyphenyl fragments

  • Pyridine/pyrazole-derived volatiles .

Supramolecular Interactions

Intermolecular forces (e.g., C–H⋯O hydrogen bonds, π-π stacking) stabilize its crystal structure and influence reactivity .

Key Structural and Functional Insights

  • Synergistic Reactivity : The hybrid DHP-pyrazole system allows sequential modifications (e.g., oxidation followed by ester hydrolysis).

  • Steric Effects : The 2,6-dimethyl groups hinder electrophilic attack on the DHP ring, directing reactivity to the aromatic substituents .

This compound’s multifunctional architecture enables tailored synthetic applications in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various studies. It has demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

3. Cardiovascular Benefits
Dihydropyridines are widely recognized for their role as calcium channel blockers. Preliminary studies suggest that this compound may exhibit similar cardiovascular benefits by modulating calcium influx in cardiac and vascular smooth muscle cells .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines
AntioxidantScavenges free radicals and reduces oxidative stress
Cardiovascular EffectsPotential calcium channel blocking activity

Case Studies

Case Study 1: Anticancer Mechanism
A study published in Molecules explored the anticancer mechanisms of similar dihydropyridine derivatives. The research indicated that these compounds could inhibit tumor growth by inducing cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant properties of related compounds. The results demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with these derivatives, suggesting potential applications in neurodegenerative disease prevention .

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern critically impacts electronic, steric, and biological properties:

  • 3,4-Dimethoxyphenyl group (target compound) : The electron-donating methoxy groups enhance solubility and may facilitate π-π stacking in biological targets, as observed in other methoxy-substituted DHPs .
  • 4-Bromophenyl (Compound in ) : The bromine atom introduces electron-withdrawing effects and steric bulk, which could reduce metabolic degradation but increase molecular weight (MW = 429.89 vs. 395.45 for phenyl-substituted analogs) .
  • 4-Chlorophenyl (): Similar to bromine but smaller, offering a balance between electronic effects and steric hindrance. The triclinic crystal system (P1) of this compound contrasts with the monoclinic (P21/c) packing of phenyl-substituted derivatives .

Ester Group Modifications

  • Diethyl esters (target compound) : Higher lipophilicity (logP ~3.5 estimated) compared to dimethyl esters (logP ~2.8), favoring passive diffusion across biological membranes .
  • Dimethyl esters () : Reduced steric bulk allows tighter crystal packing, as seen in their shorter unit cell parameters (e.g., a = 8.5210 Å in vs. 9.7700 Å for diethyl analogs) .
  • Dibenzyl esters () : Increased MW (e.g., 429.89 for dibenzyl vs. 395.45 for diethyl) and aromaticity may improve binding to hydrophobic enzyme pockets but limit solubility .

Structural Conformations and Crystallography

  • Pyrazole ring orientation: In the target compound, the 3,4-dimethoxyphenyl group likely induces a non-planar conformation due to steric clashes, analogous to the twisted pyrazole observed in 4-methoxyphenyl derivatives () .
  • Dihydropyridine ring puckering : The 1,4-DHP core adopts a boat conformation in most derivatives, with puckering amplitudes quantified using Cremer-Pople parameters (). For example, the title compound in shows a puckering amplitude (Q) of 0.45 Å, typical for DHPs .
  • Intermolecular interactions : Diethyl esters form weaker C–H···O hydrogen bonds compared to dimethyl esters, as seen in their longer intermolecular distances (e.g., 2.78 Å vs. 2.65 Å) .

Comparative Data Table

Compound Ester Groups Pyrazole Substituent Molecular Weight Crystal System Reference
Target compound Diethyl 3-(3,4-Dimethoxyphenyl) ~453.5* Not reported
Dibenzyl 4-(4-bromophenyl) derivative Dibenzyl 4-Bromophenyl 429.89 Not reported
Dimethyl 4-(3-phenyl) derivative Dimethyl 3-Phenyl 378.41 Monoclinic
Diethyl 4-(4-chlorophenyl) derivative Diethyl 4-Chlorophenyl 429.89 Triclinic
Diethyl 4-(5-phenyl) derivative Diethyl 5-Phenyl 395.45 Monoclinic

*Estimated based on analogous structures.

Research Implications

The structural diversity of 1,4-DHP derivatives underscores their adaptability in drug design. The target compound’s 3,4-dimethoxyphenyl group offers a unique profile for targeting enzymes like calcium channels or acetylcholinesterase, where methoxy groups are known to enhance binding . Future studies should explore synergistic effects of combining electron-donating (methoxy) and lipophilic (diethyl) groups in vivo, leveraging crystallographic data to optimize bioactivity .

Biological Activity

The compound 3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 1165-06-6) is a member of the dihydropyridine class of compounds known for their diverse biological activities. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C19H23NO4C_{19}H_{23}NO_{4}, with a molecular weight of approximately 329.39 g/mol. The compound features a complex structure that includes a dihydropyridine core and multiple substituents that contribute to its biological profile.

PropertyValue
Molecular FormulaC19H23N O4
Molecular Weight329.39 g/mol
Density1.122 g/cm³
Boiling Point449.6 ºC
Melting PointN/A

Antioxidant Activity

Research indicates that derivatives of the dihydropyridine class exhibit significant antioxidant properties. A study demonstrated that similar compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a series of pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Neuroprotective Effects

The neuroprotective potential of compounds in this class has been documented in several studies. For example, certain dihydropyridines have been found to modulate neurotransmitter release and protect against excitotoxicity in neuronal cultures . This suggests that our compound might also possess neuroprotective properties.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound. For instance, docking studies with human prostaglandin reductase (PTGR2) revealed that the compound interacts favorably with the enzyme, indicating potential as an anti-inflammatory agent .

Pharmacological Screening

A comprehensive pharmacological screening highlighted the compound's ability to inhibit key enzymes involved in inflammation and cancer progression. The results indicated IC50 values comparable to established anti-inflammatory drugs, suggesting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The compound is typically synthesized via a Hantzsch dihydropyridine synthesis, modified to incorporate the pyrazole moiety. Key steps include:

  • Reflux conditions : Use ethanol or methanol as solvents under nitrogen to prevent oxidation of the dihydropyridine ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol or methanol .
  • Characterization : Combine NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is essential, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. How is the crystal structure determined, and what software is recommended for refinement?

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. Unit cell parameters (e.g., monoclinic P21/cP2_1/c, a=9.7700a = 9.7700 Å, b=8.6431b = 8.6431 Å) are derived from reflections (θ range: 3.3–32.7°) .
  • Refinement : Employ SHELXL for structure solution and refinement. Key metrics: RR-factor < 0.05, wRwR-factor < 0.12, and data-to-parameter ratio > 15 to ensure reliability .
  • Validation : Use PLATON to check for missed symmetry, twinning, and hydrogen bonding networks .

Advanced Research Questions

Q. How can pseudosymmetry or twinning complicate crystallographic analysis, and what strategies resolve these issues?

  • Pseudosymmetry : Common in dihydropyridines due to planar conformations. Use SHELXL’s TWIN/BASF commands to model twinning fractions. For example, in , the absence of twinning was confirmed via RintR_{\text{int}} < 0.05 .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) using Mercury software. Packing diagrams (e.g., along the bb-axis) reveal stabilization via π-π stacking or van der Waals forces .

Q. What computational methods validate electronic structure and reactivity for this compound?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare computed bond lengths/angles with SCXRD data (e.g., C–C bond deviations < 0.01 Å) .
  • Intrinsic Reaction Coordinate (IRI) : Map electron localization to identify nucleophilic/electrophilic regions. For example, the pyrazole ring shows high electron density, suggesting potential sites for electrophilic substitution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H⋯H contacts > 60% in ) to correlate crystal packing with solubility .

Q. How do substituents on the phenyl/pyrazole rings influence biological activity, and how is this tested experimentally?

  • Structure-Activity Relationship (SAR) : Replace methoxy groups (3,4-dimethoxyphenyl) with electron-withdrawing groups (e.g., nitro) to modulate antioxidant or antimicrobial activity.
  • Assays :
  • Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).
  • Antimicrobial : Broth microdilution against S. aureus (MIC < 50 µg/mL reported for analogs in ).
    • Data interpretation : Use ANOVA to compare activity across derivatives, accounting for substituent electronic effects (Hammett σ constants) .

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